molecular formula C11H16BNO2 B130249 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 329214-79-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B130249
CAS No.: 329214-79-1
M. Wt: 205.06 g/mol
InChI Key: XEMDFESAXKSEGI-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H16BNO2 and its molecular weight is 205.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound is used in the synthesis of boric acid ester intermediates with benzene rings, involving a three-step substitution reaction. The structures are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is applied to calculate molecular structures, showing consistency with crystal structures (Huang et al., 2021).

  • Crystal Structure and Vibrational Properties Studies : Similar compounds are synthesized and characterized by spectroscopy. Single crystal structures are confirmed by X-ray diffraction, and DFT calculations are performed for comparative analysis of spectroscopic data (Wu et al., 2021).

Applications in Chemistry and Material Science

  • Application in Suzuki Coupling : It is used in Suzuki coupling reactions for synthesizing medicinally important compounds. The compound demonstrates applicability in both high throughput chemistry and large-scale synthesis (Bethel et al., 2012).

  • Use in Organic Liquid Electrolyte-Based Batteries : The compound is investigated as an electrolyte additive in organic liquid electrolyte-based fluoride shuttle batteries, showing potential in enhancing battery performance (Kucuk & Abe, 2020).

  • Synthesis of Luminescent Polymers : It is utilized in the synthesis of deeply colored polymers with high solubility in common organic solvents. These polymers have potential applications in various fields due to their unique luminescent properties (Welterlich et al., 2012).

  • Coordination Polymer Formation : The compound is used in forming two-dimensional coordination polymers with potential applications in material science (Al-Fayaad et al., 2020).

  • Catalytic Applications : It plays a role in the catalytic enantioselective borane reduction of benzyl oximes, a process significant in organic chemistry (Huang et al., 2011).

  • Synthesis of Functional Compounds : The compound is used in the synthesis of a variety of functional compounds, including intermediates for pharmaceuticals and materials science applications (Takagi & Yamakawa, 2013).

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids and their esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s widely used in organic synthesis for the construction of biaryls and heterobiaryls .

Biochemical Pathways

The products of the suzuki-miyaura cross-coupling reaction, which this compound is often used in, can be involved in various biochemical pathways depending on the nature of the biaryl or heterobiaryl produced .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not available from the search results. The pharmacokinetics of a compound can greatly influence its bioavailability and efficacy. Factors such as solubility, stability, and permeability can affect how well a compound is absorbed and distributed throughout the body .

Result of Action

As a boronic acid ester, this compound could potentially influence cellular processes through its interactions with various biological targets .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially affect the stability and reactivity of boronic acid esters .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMDFESAXKSEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370426
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329214-79-1
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5,-Tetramethyl-1,2,3-dioxaborolan-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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